molecular formula C9H14ClNO2 B13196794 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride

Cat. No.: B13196794
M. Wt: 203.66 g/mol
InChI Key: RQNMNAZABSAQGO-UHFFFAOYSA-N
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Description

Chemical Name: 3-(2-Amino-3-hydroxypropyl)phenol hydrochloride Synonyms:

  • (R)-4-(2-Amino-3-hydroxypropyl)phenol hydrochloride (IUPAC name)
  • D-Tyrosinol hydrochloride
  • CAS No. 1213884-00-4 () or 40829-04-7 (enantiomer-specific CAS in )

Molecular Formula: C₉H₁₄ClNO₂ Molecular Weight: 203.67 g/mol () Structural Features:

  • A phenol ring substituted with a 2-amino-3-hydroxypropyl group at the para position.
  • Chiral center at the β-carbon of the propyl chain (R-configuration in D-Tyrosinol hydrochloride) ().

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

3-(2-amino-3-hydroxypropyl)phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H

InChI Key

RQNMNAZABSAQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves the reaction of phenol derivatives with epichlorohydrin, followed by aminolysis. One common method includes the reaction of phenol with epichlorohydrin to form glycidyl derivatives, which are then subjected to aminolysis using ammonia or amines to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : White crystalline solid ().
  • Melting Point : 167 °C (D-enantiomer, ); L-enantiomer melts at 161–165 °C ().
  • Solubility : Likely polar due to hydroxyl and amine groups, though explicit data are unavailable in the evidence.

Comparison with Structurally Similar Compounds

Enantiomers: L-Tyrosinol Hydrochloride

Key Differences :

  • Configuration : L-enantiomer (S-configuration) vs. D-enantiomer (R-configuration) ().
  • Melting Point : L-form melts at 161–165 °C vs. D-form at 167 °C ().
  • Safety Profile: L-Tyrosinol hydrochloride is noted for skin and eye irritation hazards (); similar precautions likely apply to the D-form.

Table 1: Enantiomer Comparison

Property D-Tyrosinol Hydrochloride L-Tyrosinol Hydrochloride
CAS No. 40829-04-7 () Not explicitly stated
Molecular Weight 203.67 g/mol 203.67 g/mol
Melting Point 167 °C 161–165 °C
Configuration R S
Safety Hazards Not specified Skin/eye irritation

T2AA [(S)-4-(4-(2-Amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol Hydrochloride]

Structural Differences :

  • Additional 2,6-diiodophenoxy group attached to the phenol ring ().

Functional Implications :

  • Application : Used in DNA interstrand crosslinking studies ().
  • Solubility: Likely reduced compared to 3-(2-Amino-3-hydroxypropyl)phenol hydrochloride due to hydrophobic iodines.

Dopamine Hydrochloride [2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride]

Structural Differences :

  • Ethylamine chain vs. amino-hydroxypropyl chain.
  • Two hydroxyl groups on the aromatic ring ().

Functional Implications :

  • Biological Role : Dopamine is a neurotransmitter; its hydrochloride salt is used clinically ().
  • Reactivity: Catechol structure (3,4-dihydroxyphenyl) increases oxidation susceptibility compared to the mono-phenolic 3-(2-Amino-3-hydroxypropyl)phenol hydrochloride.

Table 2: Functional Comparison with Dopamine Hydrochloride

Property 3-(2-Amino-3-hydroxypropyl)phenol HCl Dopamine HCl
Molecular Formula C₉H₁₄ClNO₂ C₈H₁₂ClNO₂
Aromatic Substituents Single hydroxyl 3,4-Dihydroxyphenyl
Primary Use Research intermediate Neurotransmitter/medication
Bioactivity Limited data High (dopaminergic pathways)

3-Fluoro Deschloroketamine Hydrochloride

Structural Differences :

  • Cyclohexanone backbone with fluorophenyl and methylamino groups ().
  • No phenolic hydroxyl group.

Functional Implications :

  • Application : Research standard in forensic and pharmacological studies ().
  • Stability: Stable at -20°C for ≥5 years (), suggesting stricter storage than 3-(2-Amino-3-hydroxypropyl)phenol hydrochloride.

Biological Activity

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is a phenolic compound with a unique structure that includes an amino group and a hydroxyl group, which contribute to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative studies with related compounds.

  • Molecular Formula : C9_9H14_{14}ClNO2_2
  • Molecular Weight : 203.66 g/mol
  • IUPAC Name : 3-(2-amino-3-hydroxypropyl)phenol;hydrochloride
  • Canonical SMILES : C1=CC(=CC(=C1)O)CC(CO)N.Cl

Synthesis

The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves:

  • Reaction of Phenol Derivatives : Using epichlorohydrin to form glycidyl derivatives.
  • Aminolysis : Introducing the amino group through reactions with ammonia or amines under controlled conditions (temperature, pressure, pH).

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding due to the presence of hydroxyl and amino groups. These interactions can modulate enzymatic activities and influence signaling pathways.

Biological Activities

Research has shown that 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains, suggesting its utility in developing antimicrobial agents.
  • Antioxidant Properties : The compound may scavenge free radicals, thus protecting cellular components from oxidative damage.
  • Neuroprotective Effects : Preliminary studies suggest it may offer protection against neurodegenerative processes by modulating neurotransmitter systems.

Comparative Studies

A comparison with similar compounds highlights the unique properties of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride:

CompoundAntimicrobial ActivityNeuroprotective EffectsAntioxidant Activity
3-(2-Amino-3-hydroxypropyl)phenolhydrochlorideModerateYesYes
3-(3-Amino-2-hydroxypropyl)phenol hydrochlorideLowNoModerate
TropisetronHighYesLow

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential in treating conditions like Alzheimer's disease.

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